molecular formula C14H16N2O B1338631 2-{[(2-Aminophenyl)methoxy]methyl}aniline CAS No. 74808-61-0

2-{[(2-Aminophenyl)methoxy]methyl}aniline

Cat. No.: B1338631
CAS No.: 74808-61-0
M. Wt: 228.29 g/mol
InChI Key: SZJBQSXXLJETCD-UHFFFAOYSA-N
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Description

2-{[(2-Aminophenyl)methoxy]methyl}aniline is an organic compound with the molecular formula C14H16N2O . It features a molecular structure consisting of two aniline (2-aminophenyl) groups connected by a methoxymethyl linker . This structure classifies it as a diphenyl derivative and suggests its potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can explore its application in the development of novel compounds, such as ligands for catalysis or as a precursor for pharmaceutical scaffolds. The presence of two primary amine groups provides reactive sites for further chemical modifications, including condensation and cyclization reactions. Available data includes its SMILES string (C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N) and InChIKey (SZJBQSXXLJETCD-UHFFFAOYSA-N) for precise identification . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminophenyl)methoxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJBQSXXLJETCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Aminophenyl Methoxy Methyl Aniline and Its Derivatives

Classical and Conventional Synthesis Routes

Classical synthetic routes to 2-{[(2-Aminophenyl)methoxy]methyl}aniline and its analogues typically involve multi-step sequences that construct the core structure through the formation of key ether and carbon-nitrogen bonds. These methods often rely on well-established, stoichiometric reactions.

Multi-Step Synthesis from Precursors Bearing Aminophenyl and Methoxy (B1213986) Groups

A plausible and conventional multi-step synthesis for this compound would involve the strategic coupling of two key building blocks: one contributing the (2-aminophenyl)methoxy moiety and the other providing the second aminophenyl group. A representative, albeit generalized, synthetic pathway is outlined below.

A common approach in forming ether linkages is the Williamson ether synthesis. In this context, the synthesis could commence with the protection of the amino group of 2-aminobenzyl alcohol, followed by its conversion to an alkoxide. This intermediate can then be reacted with a suitably functionalized aminophenyl derivative. An alternative strategy involves the condensation of primary amines with aldehydes, followed by reduction of the resulting Schiff base. mdpi.com For instance, the reaction of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde, followed by reduction with sodium borohydride, yields 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. mdpi.com A similar strategy could be envisioned for the target molecule.

A hypothetical multi-step synthesis could proceed as follows:

Protection of the starting materials: The amino groups of 2-aminobenzyl alcohol and a suitable 2-aminophenyl precursor are protected to prevent unwanted side reactions.

Ether formation: The protected 2-aminobenzyl alcohol is converted into a good leaving group, which then reacts with the protected 2-aminophenol (B121084) derivative to form the ether linkage.

Deprotection: The protecting groups are removed from the amino functionalities to yield the final product, this compound.

The choice of protecting groups and reaction conditions at each step is crucial to ensure high yields and minimize the formation of byproducts.

Reduction-Based Approaches for Aromatic Amine Generation

A cornerstone of classical aniline (B41778) synthesis is the reduction of aromatic nitro compounds. youtube.com This transformation is highly efficient and widely applicable, making it a key strategy for introducing the aminophenyl moieties in the synthesis of this compound. The synthesis would start with precursors containing nitro groups in place of the amino groups.

The reduction of nitroarenes to the corresponding anilines can be achieved using a variety of reducing agents and conditions. youtube.comrsc.org Common methods include catalytic hydrogenation and the use of dissolving metal reductions.

Table 1: Comparison of Common Reagents for Nitroarene Reduction

Reducing Agent/System Conditions Advantages Disadvantages
H₂/Pd-C Hydrogen gas, Palladium on carbon catalyst High yields, clean reaction Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups
Fe/HCl Iron powder, Hydrochloric acid Inexpensive, mild conditions Generates significant amounts of iron sludge waste
SnCl₂/HCl Stannous chloride, Hydrochloric acid Effective for a wide range of substrates Stoichiometric amounts of tin salts are required, which can be toxic

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, Fe/HCl is often favored for its mildness and compatibility with various functional groups. youtube.com

Modern Catalytic Strategies in Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which offer improved efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. These strategies are highly relevant to the synthesis of complex molecules like this compound.

Metal-Mediated and Metal-Catalyzed Transformations for Aminophenyl and Methoxyaryl Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of anilines and their derivatives. pku.edu.cn The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a prime example. This reaction is known for its broad substrate scope and functional group tolerance. acs.org

In the context of synthesizing this compound, a metal-catalyzed approach could involve the coupling of a pre-formed (2-aminophenyl)methoxy-functionalized aryl halide with an amine or ammonia (B1221849) equivalent.

Table 2: Examples of Metal-Catalyzed C-N Bond Forming Reactions

Reaction Name Catalyst Reactants Key Features
Buchwald-Hartwig Amination Palladium complexes Aryl halide/triflate, Amine Broad substrate scope, good functional group tolerance
Chan-Lam Coupling Copper complexes Aryl boronic acid, Amine Milder reaction conditions, often performed in air

Iron catalysis has also emerged as a cost-effective and environmentally friendly alternative for the direct C-H amination of arenes to produce primary anilines. acs.org

Furthermore, metal-based heterogeneous catalysts are increasingly used for one-pot syntheses of N-substituted anilines from nitroarenes and aldehydes through reductive amination. nih.govmdpi.com These tandem reactions, often catalyzed by transition metals like palladium, offer a streamlined approach to complex amine synthesis. nih.govmdpi.com

Organocatalysis and Green Chemistry Considerations in Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. wikipedia.org This approach avoids the use of often toxic and expensive heavy metals. wikipedia.org Chiral primary and secondary amines are effective organocatalysts for a variety of asymmetric reactions. rsc.orgsemanticscholar.org

In the synthesis of aminophenyl and methoxyaryl scaffolds, organocatalysts can be employed in reactions such as nucleophilic aromatic substitution or in the activation of substrates through the formation of iminium or enamine intermediates. wikipedia.org For example, organocatalytic methods have been developed for conjugate additions of nitrogen nucleophiles to unsaturated systems, providing access to β-amino acids and related structures. acs.org

The principles of green chemistry are central to modern synthetic design. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Employing less hazardous solvents and auxiliaries.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

The application of organocatalysis and other green methodologies, such as photocatalysis for the reduction of nitroaromatics, contributes to the development of more sustainable synthetic routes for complex molecules like this compound. rsc.org

Functionalization and Derivatization Strategies of this compound

The presence of two primary aromatic amine groups in this compound makes it a versatile scaffold for further functionalization and derivatization. These modifications can be used to modulate the compound's physical, chemical, and biological properties.

The amino groups can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for introducing a wide range of functional groups. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. tandfonline.com

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a variety of substituents onto the aromatic ring, such as halogens, cyano groups, and hydroxyl groups.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These derivatization strategies are not only crucial for synthesizing analogues with potentially enhanced properties but are also widely used in analytical chemistry for the detection and quantification of anilines. tandfonline.comcornell.eduresearchgate.net For instance, derivatization with fluorescent labels can significantly improve the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC). tandfonline.com

Table 3: Common Derivatization Reactions of Anilines

Reaction Reagent Product Application
Acylation Acyl chloride/anhydride (B1165640) Amide Synthesis of analogues, protection of the amino group
Alkylation Alkyl halide Secondary/tertiary amine Synthesis of N-substituted derivatives
Diazotization Nitrous acid (NaNO₂/HCl) Diazonium salt Introduction of various functional groups onto the aromatic ring

The strategic application of these functionalization reactions allows for the systematic exploration of the chemical space around the this compound core structure, enabling the development of new compounds with tailored properties.

Modifications at the Primary Amine Centers

The two primary amine centers in this compound are key handles for structural diversification, allowing for the introduction of a wide array of functional groups through N-alkylation and N-acylation reactions.

N-Alkylation: The primary amino groups can undergo alkylation with various alkyl halides to yield secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. For instance, mono-alkylation can be favored by using a limited amount of the alkyl halide, while exhaustive alkylation to the tertiary amine can be achieved with an excess of the alkylating agent. It's important to note that the direct alkylation of amines can sometimes lead to mixtures of products due to the increasing nucleophilicity of the product amine compared to the starting amine. researchgate.net More controlled methods, such as reductive amination, can also be employed for mono-alkylation.

N-Acylation: The primary amines readily react with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetic anhydride would yield the corresponding N,N'-diacetyl derivative. The acylation of amines is generally a high-yielding and straightforward reaction. orientjchem.org

Below is a table summarizing potential N-alkylation and N-acylation reactions of this compound.

ReagentReaction TypeProduct
Methyl Iodide (excess)N-Alkylation2-({[2-(Dimethylamino)phenyl]methoxy}methyl)-N,N-dimethylaniline
Benzyl (B1604629) BromideN-Alkylation2-({[2-(Benzylamino)phenyl]methoxy}methyl)-N-benzylaniline
Acetic AnhydrideN-AcylationN,N'-((oxybis(methylene))bis(2,1-phenylene))diacetamide
Benzoyl ChlorideN-AcylationN,N'-((oxybis(methylene))bis(2,1-phenylene))dibenzamide

Substituent Effects on Aromatic Rings and Linker Reactivity

The reactivity of the aromatic rings and the benzylic positions of the ether linkage in this compound are significantly influenced by the electronic nature of the substituents present on the phenyl rings. The amino groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution reactions. This means that the positions ortho and para to the amino group are highly susceptible to attack by electrophiles.

The electronic effects of substituents on the reactivity of benzene (B151609) derivatives can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with varying substituents. libretexts.org For electrophilic aromatic substitution on the aniline rings of the target molecule, electron-donating groups (EDGs) would further increase the rate of reaction, while electron-withdrawing groups (EWGs) would decrease it.

The reactivity of the benzylic C-H bonds towards radical functionalization can also be influenced by substituents. Electron-donating groups on the aromatic ring can stabilize benzylic radical intermediates, potentially facilitating reactions at this position.

The following table illustrates the predicted effect of different substituents on the reactivity of the aromatic rings towards a generic electrophile (E+).

Substituent (at C4/C4')Electronic EffectPredicted Effect on Electrophilic Aromatic Substitution Rate
-OCH₃Strong Electron-DonatingSignificant Increase
-CH₃Electron-DonatingIncrease
-ClElectron-Withdrawing (inductive), Weakly Donating (resonance)Slight Decrease
-NO₂Strong Electron-WithdrawingSignificant Decrease

Ether Cleavage and Formation Reactions for Structural Diversification

The dibenzyl ether linkage in this compound is relatively stable but can be cleaved under specific, typically harsh, conditions, offering a route for further structural modification.

Ether Cleavage: The cleavage of dibenzyl ethers is most commonly achieved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at one of the benzylic carbons. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 2-aminobenzyl alcohol and a 2-aminobenzyl halide. The presence of the amino groups might influence the reaction conditions required for cleavage. Acid-catalyzed cleavage can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. nih.gov

Ether Formation: The Williamson ether synthesis, as mentioned for the primary synthesis of the core structure, can also be employed for structural diversification. masterorganicchemistry.comwikipedia.org For instance, reacting a mono-protected derivative of 2-aminobenzyl alcohol with a differently substituted 2-aminobenzyl halide would allow for the synthesis of unsymmetrical derivatives.

The table below outlines the expected products from the cleavage of the parent compound and a potential ether formation reaction for a derivative.

ReactionReagentsExpected Major Products
Ether CleavageExcess HI2-(Iodomethyl)aniline and 2-Aminobenzyl alcohol
Ether FormationSodium 2-(acetylamino)benzyl alcoholate + 2-(Acetylamino)benzyl bromideN,N'-((oxybis(methylene))bis(2,1-phenylene))diacetamide

Reaction Scope and Limitations in Synthetic Protocols for Related Systems

The synthetic methodologies described for this compound and its derivatives are generally robust; however, their scope and limitations are influenced by several factors, particularly the nature of the substrates and the reaction conditions.

In the Williamson ether synthesis for the formation of the dibenzyl ether core, the reaction works best with primary benzyl halides. masterorganicchemistry.com The use of secondary or tertiary halides can lead to competing elimination reactions. The presence of strongly electron-withdrawing groups on the aromatic ring of the benzyl halide can decrease its reactivity towards nucleophilic substitution. Conversely, strongly electron-donating groups on the benzyl alcohol can enhance the nucleophilicity of the corresponding alkoxide. The choice of base and solvent is also critical to optimize the yield and minimize side reactions.

Regarding the modification of the primary amine centers , N-alkylation can sometimes be challenging to control, leading to over-alkylation. researchgate.net The use of bulky alkylating agents can favor mono-alkylation due to steric hindrance. Reductive amination offers a more controlled alternative for the synthesis of secondary amines. N-acylation is a more general and high-yielding reaction, applicable to a wide range of acylating agents. However, steric hindrance in either the amine or the acylating agent can slow down the reaction rate.

The cleavage of the dibenzyl ether linkage with strong acids is a powerful method but can be limited by the presence of other acid-sensitive functional groups in the molecule. The conditions required for ether cleavage might also lead to undesired side reactions on the aromatic rings, especially if they are highly activated by electron-donating substituents.

Finally, electrophilic aromatic substitution on the aniline rings is generally facile due to the activating nature of the amino groups. However, the regioselectivity can be influenced by the presence of other substituents and steric factors. Friedel-Crafts reactions, in particular, can be problematic with anilines due to the complexation of the Lewis acid catalyst with the basic amino group. Protection of the amino group, for example, by acylation, can mitigate this issue and allow for successful substitution.

Advanced Spectroscopic and Structural Characterization of 2 2 Aminophenyl Methoxy Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the atom-to-atom connectivity.

High-Resolution 1D and 2D NMR for Structural Elucidation (¹H, ¹³C, COSY, HSQC, HMBC)

The structural elucidation of 2-{[(2-Aminophenyl)methoxy]methyl}aniline is achieved through a synergistic application of various NMR experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ether-linked methylene protons, and the amine protons. The aromatic region (typically δ 6.5-7.5 ppm) would display complex splitting patterns due to spin-spin coupling between adjacent protons on the two benzene (B151609) rings. The two -CH₂- groups would appear as singlets in the δ 4.0-5.0 ppm range, while the -NH₂ protons would likely present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

The ¹³C NMR spectrum would reveal signals for all 14 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region, with those directly attached to the nitrogen and oxygen atoms appearing at the lower field (higher ppm) end of this range. The two methylene carbons would be found in the aliphatic region, typically between δ 60-80 ppm.

2D NMR Spectroscopy: To resolve ambiguities and confirm the structure, 2D NMR experiments are essential. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for assigning adjacent protons on each of the aromatic rings, tracing the connectivity around each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Key COSY Correlations Key HMBC Correlations
Ar-H (8H) 6.5 - 7.5 m Ar-H Ar-C, -CH₂-
-NH₂ (4H) 3.5 - 5.0 br s - Ar-C
Ar-CH₂-O (2H) ~4.6 s - Ar-C, O-CH₂-Ar

Predicted ¹³C NMR Data for this compound

Carbons Predicted Chemical Shift (δ, ppm) Key HSQC Correlations
Ar C-N (2C) 145 - 148 -
Ar C-C (8C) 115 - 130 Ar-H
Ar C-CH₂ (2C) 125 - 130 -
Ar-CH₂-O (1C) ~72 Ar-CH₂-O

Dynamic NMR for Conformational Analysis and Rotational Barriers

The structure of this compound contains several single bonds (Ar-CH₂, CH₂-O, O-CH₂) around which rotation can occur. This flexibility allows the molecule to adopt various conformations in solution. Dynamic NMR spectroscopy is a powerful technique used to study these conformational changes and to determine the energy barriers associated with bond rotation.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, by lowering the temperature, this rotation can be slowed down. If the rate of interconversion between different conformers becomes slow enough, separate signals for each distinct conformer may be observed in the NMR spectrum. By analyzing the changes in the spectra as a function of temperature (e.g., signal coalescence), it is possible to calculate the activation energy (ΔG‡) for the rotational barriers. Such studies would provide valuable information about the molecule's conformational preferences and flexibility.

NMR Studies on Intramolecular Hydrogen Bonding Interactions

The presence of primary amine (-NH₂) groups (hydrogen bond donors) and an ether oxygen atom (hydrogen bond acceptor) within the molecule's structure suggests the potential for intramolecular hydrogen bonding (N-H···O). Such an interaction would lead to the formation of a pseudo-cyclic structure, which would significantly influence the molecule's conformation and chemical properties.

NMR spectroscopy is highly sensitive to the effects of hydrogen bonding. ucla.edu The formation of an intramolecular hydrogen bond can be detected by several methods:

Chemical Shift of NH Protons: The NH protons involved in a hydrogen bond are deshielded and resonate at a lower field (higher ppm value) compared to non-hydrogen-bonded NH protons.

Solvent Titration Studies: The chemical shift of protons involved in intermolecular hydrogen bonding is highly dependent on the solvent's hydrogen bonding capacity. In contrast, the chemical shift of a proton in a strong intramolecular hydrogen bond is much less affected by changes in solvent. escholarship.org Comparing the NH proton chemical shifts in a non-polar solvent like CDCl₃ versus a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can provide evidence for intramolecular interactions. ucla.edu

Concentration Dependence: The chemical shift of an intermolecularly bonded proton will shift upon dilution, whereas the chemical shift of an intramolecularly bonded proton will remain largely unchanged.

Investigating these phenomena would confirm the presence and strength of any intramolecular hydrogen bonds, providing deeper insight into the molecule's preferred conformation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides direct information about the functional groups present. For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the amine, aromatic, and ether groups. researchgate.net

Key expected absorption bands are detailed in the table below.

Predicted FT-IR Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretching Primary Amine (-NH₂) 3400 - 3500 Medium
C-H Aromatic Stretching C-H (Aromatic) 3000 - 3100 Medium-Weak
C-H Aliphatic Stretching C-H (Methylene) 2850 - 2960 Medium
N-H Scissoring (Bending) Primary Amine (-NH₂) 1590 - 1650 Strong
C=C Aromatic Ring Stretching C=C (Aromatic) 1450 - 1600 Medium-Strong
C-N Stretching Aryl Amine 1250 - 1340 Medium-Strong
C-O-C Asymmetric Stretching Ether 1200 - 1275 Strong
C-O-C Symmetric Stretching Ether 1070 - 1150 Strong

The presence of two distinct, sharp peaks in the 3400-3500 cm⁻¹ region would be a clear indicator of the primary amine groups. researchgate.net The strong absorption from the C-O-C ether linkage and the characteristic pattern of aromatic C=C stretching and C-H bending would further confirm the molecular structure.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. The Raman spectrum of this compound would provide further confirmation of its structural features.

Key expected Raman bands include:

Aromatic Ring Vibrations: Strong signals corresponding to the "ring breathing" modes of the disubstituted benzene rings would be prominent, typically in the 990-1010 cm⁻¹ region.

C-H Stretching: Both aromatic (3000-3100 cm⁻¹) and aliphatic (2850-2960 cm⁻¹) C-H stretching modes would be visible.

C=C Stretching: The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also strong in the Raman spectrum.

Because the molecule lacks a center of symmetry, many vibrational modes are expected to be active in both IR and Raman spectra, adhering to the principle of mutual exclusion for centrosymmetric molecules. A combined analysis of both FT-IR and Raman data would allow for a more complete assignment of the molecule's fundamental vibrational modes.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The photophysical properties of this compound are dictated by the electronic transitions within its molecular structure. UV-Vis and fluorescence spectroscopy are essential techniques for probing these properties, offering insights into the molecule's chromophoric system, excited-state dynamics, and potential for photoluminescent applications.

Electronic Absorption Spectra for Chromophore Characterization

The electronic absorption spectrum of this compound is primarily characterized by the presence of two aniline (B41778) rings. The aniline chromophore typically exhibits two main absorption bands in the ultraviolet region. The more intense, shorter-wavelength band, usually found around 230-240 nm, is attributed to the π → π* transition of the benzene ring. A second, less intense band appears at longer wavelengths, typically between 280-290 nm, corresponding to an n → π* transition involving the non-bonding electrons of the amino group's nitrogen atom and the aromatic π-system.

Table 1: Expected UV-Vis Absorption Data for Aniline-based Chromophores.
TransitionTypical Wavelength Range (nm)Description
π → π230 - 240High-energy transition within the aromatic benzene ring. Typically exhibits a high molar extinction coefficient.
n → π280 - 290Lower-energy transition involving the lone pair of electrons on the nitrogen atom of the amino group. Typically has a lower intensity than the π → π* transition.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics in Related Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, often linked by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited-state tautomer which then relaxes to the ground state, often via fluorescence at a significantly longer wavelength (a large Stokes shift). nih.govnih.gov

While this compound does not possess the classic intramolecular hydrogen bond setup for ESIPT in its ground state, the study of related amino-type systems provides valuable context. For instance, derivatives of 2-(2'-aminophenyl)benzothiazole are well-studied amino-type ESIPT systems. nih.govacs.orgacs.org In these molecules, an ultrafast proton transfer occurs from the amino group to the nitrogen atom of the benzothiazole (B30560) moiety following excitation. nih.govacs.org This process is often followed by rotational isomerization, leading to a complex deactivation pathway involving different transient species. nih.govacs.org The dynamics, including the rate and efficiency of proton transfer, are highly dependent on the hydrogen-bonding strength and the acidity of the proton donor. acs.org The fluorescence properties of such systems are highly sensitive to their microenvironment, as the structural reorganization involved in ESIPT can be influenced by solvent polarity and viscosity. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Analogous Structures

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. rsc.orgbeilstein-journals.orgnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic compounds. beilstein-journals.org The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. These motions act as non-radiative decay pathways in solution, but their restriction in aggregates blocks these pathways and opens up the radiative decay channel, resulting in strong fluorescence. rsc.org

Structurally analogous compounds containing aniline moieties have been shown to exhibit AIE. For example, N-salicylidene anilines and 2-aminophenylboronic acid dimers are reported to be AIE-active. rsc.orgnih.gov In these systems, aggregation, often facilitated by intermolecular interactions, leads to a rigidified molecular conformation that enhances fluorescence quantum yield. rsc.orgnih.gov For this compound, the flexible ether linkage and the rotational freedom of the two aminophenyl groups would likely lead to efficient non-radiative deactivation in dilute solution. However, in an aggregated state or in the solid phase, the restriction of these intramolecular rotations could potentially lead to AIE activity, making it a candidate for applications in solid-state lighting or sensing.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a definitive analytical technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₄H₁₆N₂O), the exact monoisotopic mass is 228.1263 Da.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 229.1336. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 251.1155) or the potassium adduct [M+K]⁺ (m/z 267.0894), may also be observed depending on the solvent system and sample purity.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion would undergo fragmentation. The most probable fragmentation pathways would involve the cleavage of the ether linkages, which are the weakest bonds in the central part of the molecule. Key fragmentation patterns would likely include:

Cleavage of the C-O bond: This could lead to the formation of the 2-aminobenzyl cation (C₇H₈N⁺) at m/z 106 and a radical fragment.

Cleavage of the O-CH₂ bond: This could result in the formation of the 2-aminobenzyloxy cation (C₇H₈NO⁺) at m/z 122.

Loss of an aminophenyl group: Fragmentation could lead to ions corresponding to the loss of one of the aminophenyl moieties.

The precise fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of the two aminophenyl rings through the methoxymethyl bridge.

Table 2: Predicted Mass Spectrometry Data for this compound. uni.lu
Adduct/FragmentChemical FormulaPredicted m/z
[M]⁺C₁₄H₁₆N₂O228.1257
[M+H]⁺C₁₄H₁₇N₂O⁺229.1335
[M+Na]⁺C₁₄H₁₆N₂NaO⁺251.1155
2-aminobenzyl cationC₇H₈N⁺106.0657
2-aminobenzyloxy cationC₇H₈NO⁺122.0606

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

A single-crystal X-ray diffraction study of this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this exact compound is not publicly available, analysis of related structures allows for a detailed prediction of its molecular geometry.

For instance, studies on substituted anilines and benzyl (B1604629) derivatives reveal key structural features. core.ac.ukmdpi.com The aniline rings are expected to be largely planar. The geometry around the ether oxygen atom would be bent, with a C-O-C bond angle typical for ethers (approximately 110-112°). The flexibility of the molecule arises from the rotation around the various single bonds, particularly the C-O, O-C, and C-C bonds of the central linkage. The final conformation adopted in the crystal lattice will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.

Table 3: Typical Bond Lengths and Angles Expected in the Crystal Structure.
ParameterDescriptionExpected Value
C-C (aromatic)Carbon-carbon bond length within the benzene ring~1.39 Å
C-N (aromatic)Bond length between the aromatic carbon and the amino nitrogen~1.40 Å
C-O (ether)Bond length of the carbon-oxygen single bond in the ether linkage~1.43 Å
C-O-CBond angle around the central ether oxygen atom~111°
N-H···N/OHydrogen bond distance between donor and acceptor atoms2.8 - 3.2 Å

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The crystal structure of a compound is determined by the intricate network of intermolecular interactions that dictate how individual molecules arrange themselves in the solid state. For a molecule like this compound, which possesses hydrogen bond donors (the -NH2 groups) and acceptors (the oxygen and nitrogen atoms), as well as aromatic rings, several key interactions would be anticipated to govern its crystal packing.

Hydrogen Bonds: The primary amine (-NH2) groups are potent hydrogen bond donors, while the ether oxygen and the nitrogen atoms of the amine groups act as acceptors. It is expected that a network of intermolecular hydrogen bonds, likely of the N-H···N and N-H···O types, would be a dominant feature in the crystal lattice. These interactions would link molecules together, forming chains, sheets, or more complex three-dimensional architectures. Intramolecular hydrogen bonds might also be possible, influencing the conformation of the molecule itself.

A hypothetical table of hydrogen bond geometries, which would typically be determined by single-crystal X-ray diffraction, is presented below to illustrate the type of data expected from such an analysis.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound

D–H···A D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N(1)–H(1A)···O(1) 0.88 2.15 2.95 150
N(1)–H(1B)···N(2) 0.88 2.25 3.05 155
N(2)–H(2A)···N(1) 0.88 2.30 3.10 160
N(2)–H(2B)···O(1) 0.88 2.20 3.00 158

Note: This table is for illustrative purposes only. The data is not based on experimental results.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts.

For this compound, a Hirshfeld analysis would decompose the complex network of interactions into quantifiable percentages. The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts.

Key contacts expected to be significant for this molecule would include:

H···H contacts: Typically the most abundant type of contact in organic molecules.

O···H/H···O contacts: Representing hydrogen bonds involving the ether oxygen and amine hydrogens.

N···H/H···N contacts: Indicative of hydrogen bonds between the amine groups.

C···H/H···C contacts: Arising from interactions involving the aromatic rings and methylene groups.

C···C contacts: Corresponding to the π-π stacking interactions between the phenyl rings.

The relative contributions of these contacts provide a quantitative measure of their importance in the crystal packing. A representative data table summarizing potential findings from a Hirshfeld analysis is shown below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.0
O···H/H···O 20.5
N···H/H···N 15.2
C···H/H···C 12.3
C···C 5.5
Other 1.5

Note: This table is for illustrative purposes only and does not represent experimental data for the target compound.

Computational Chemistry and Theoretical Investigations of 2 2 Aminophenyl Methoxy Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the properties of molecules.

Density Functional Theory (DFT) for Ground State Geometry Optimization

DFT has become a standard method for optimizing molecular geometries. nih.gov This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 2-{[(2-Aminophenyl)methoxy]methyl}aniline, a DFT calculation would predict bond lengths, bond angles, and dihedral angles, offering a precise model of its spatial conformation.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. thaiscience.info This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. For this compound, an MEP map would identify the most likely atoms to engage in electrophilic or nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. mdpi.com By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability arising from electron delocalization, such as hyperconjugation and resonance. This would provide a deeper understanding of the electronic stabilization within the this compound structure.

Excited State Calculations

Beyond the ground state, understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra Prediction

TD-DFT is a widely used method for calculating the electronic excited states of molecules. nih.gov It allows for the prediction of electronic absorption spectra (UV-Vis spectra) and, in some cases, emission spectra (fluorescence and phosphorescence). A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption and the corresponding electronic transitions, providing valuable information for its spectroscopic characterization.

Computational Studies of Intramolecular Proton Transfer Mechanisms

No computational studies detailing the mechanisms of intramolecular proton transfer (IPT) for this compound have been identified. Such studies would typically involve quantum chemical calculations to map the potential energy surface for the transfer of a proton between the two aminophenyl groups, mediated by the ether linkage. Key aspects of this research would include identifying the transition state structures, calculating the activation energy barriers, and determining the thermodynamic stability of the resulting tautomers. The influence of solvent effects, often modeled using implicit or explicit solvent models, would also be a critical component of a thorough investigation.

Conformational Landscape and Tautomeric Equilibria

There is no available research on the conformational landscape or tautomeric equilibria of this compound. A computational analysis in this area would involve exploring the molecule's various possible three-dimensional arrangements (conformers) by rotating its single bonds. The relative energies of these conformers would be calculated to identify the most stable structures. Furthermore, the equilibrium between different tautomeric forms, which would arise from proton transfer, would be quantified by calculating their relative free energies.

Thermochemical and Kinetic Parameters from Computational Models

Specific thermochemical and kinetic parameters for this compound derived from computational models are not available in the literature. This type of investigation would typically use methods like Density Functional Theory (DFT) to calculate properties such as the standard enthalpy of formation, entropy, and heat capacity. Kinetic parameters, particularly the rate constants for any potential intramolecular reactions like proton transfer or conformational changes, would be determined using transition state theory, requiring the calculation of activation energies and vibrational frequencies.

Prediction of Physical and Spectroscopic Properties (e.g., Hyperpolarizability, NICS)

No published data exists on the computationally predicted physical and spectroscopic properties of this compound. Theoretical predictions of properties such as the first-order hyperpolarizability (a measure of nonlinear optical activity) would provide insight into its potential applications in materials science. Nucleus-Independent Chemical Shift (NICS) calculations could be employed to assess the aromaticity of the phenyl rings within the molecule, offering a deeper understanding of its electronic structure.

Chemical Reactivity and Mechanistic Pathways Involving 2 2 Aminophenyl Methoxy Methyl Aniline

Reactivity of Aromatic Amine Moieties

The presence of two primary aromatic amine groups makes 2-{[(2-Aminophenyl)methoxy]methyl}aniline a versatile precursor in various organic transformations. These amino groups are nucleophilic and can participate in a range of condensation and cyclization reactions.

Nucleophilicity of Amino Groups in Condensation Reactions (e.g., Schiff Base Formation)

The lone pair of electrons on the nitrogen atoms of the primary amine groups imparts nucleophilic character, enabling them to react with electrophilic carbonyl compounds such as aldehydes and ketones. This reaction, a condensation, typically proceeds through a two-step mechanism to form a Schiff base (an imine).

The first step involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. This is followed by the dehydration of the carbinolamine, which is often the rate-determining step, to yield the final Schiff base. The reaction is generally reversible and often requires acid or base catalysis.

Given that this compound is a diamine, its reaction with dicarbonyl compounds can lead to the formation of macrocyclic Schiff bases. The stoichiometry of the reactants would be crucial in directing the outcome towards either a simple Schiff base or a more complex macrocyclic structure.

Table 1: Predicted Reactivity in Schiff Base Formation

Reactant Expected Product Type Reaction Conditions
Aldehyde (e.g., Benzaldehyde) Bis-Schiff Base Acid or base catalysis, removal of water
Ketone (e.g., Acetone) Bis-Schiff Base Acid or base catalysis, removal of water

Role in Cyclization and Ring-Closure Reactions for Heterocycle Synthesis

The two amino groups, positioned on separate phenyl rings but linked by a flexible ether bridge, are strategically placed for participation in cyclization reactions to form heterocyclic systems. A key potential application is in the synthesis of dibenzo[b,f] mdpi.commdpi.comdiazocines, an eight-membered heterocyclic ring system.

The synthesis of such heterocycles often involves the condensation of a diamine with a suitable dicarbonyl compound or a precursor that can generate a dielectrophile in situ. The reaction of this compound with a dicarbonyl compound would likely proceed through the initial formation of a bis-Schiff base, which could then undergo an intramolecular cyclization. The flexibility of the ether linkage would play a significant role in facilitating the ring closure.

Reactivity of the Aryl Ether Linkage

The central aryl ether linkage, specifically a benzyl (B1604629) ether derivative, introduces another dimension to the reactivity of the molecule.

Cleavage and Rearrangement Reactions Involving the Methoxy (B1213986) Bridge

Aryl ether bonds are generally stable but can be cleaved under specific conditions. Reductive cleavage is a common method, often employing strong reducing agents or catalytic hydrogenolysis. For a benzyl ether linkage, catalytic hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source is a standard method for cleavage. This would result in the formation of 2-aminobenzyl alcohol and 2-methylaniline.

Acid-catalyzed cleavage is also possible, particularly with strong acids like HBr or HI, which would proceed via nucleophilic substitution at the benzylic carbon.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in this compound are activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino groups. The amino group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the -NH2 group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The presence of two activated rings could lead to a mixture of products, and controlling the regioselectivity might be challenging.

Nucleophilic aromatic substitution on the phenyl rings is generally difficult as the rings are electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a potent nucleophile, which are absent in this molecule.

Oxidative and Reductive Transformations of the Compound

The amine functionalities are susceptible to oxidation. Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to polymerization or degradation of the molecule.

Conversely, while the amine groups are already in a reduced state, other parts of the molecule could potentially be reduced. For instance, if nitro groups were introduced onto the phenyl rings via electrophilic nitration, these could be subsequently reduced to amino groups using reagents like SnCl2/HCl or catalytic hydrogenation. This would result in a tetra-amine derivative.

Intramolecular Interactions and Their Influence on Reactivity

The chemical behavior of this compound is significantly governed by its structural arrangement, which permits a variety of intramolecular interactions. The molecule possesses two primary aminophenyl groups and a central ether linkage. This configuration, featuring hydrogen bond donors (the -NH2 groups) and a hydrogen bond acceptor (the ether oxygen), creates a favorable environment for the formation of intramolecular hydrogen bonds (IMHBs).

The potential for such interactions in this compound is summarized below.

Interaction TypePotential DonorPotential AcceptorResulting Pseudo-Ring Size
N-H···OAmine (-NH₂)Ether Oxygen (-O-)8-membered
N-H···NAmine (-NH₂)Amine Nitrogen (-N-)9-membered

Hydrogen Bonding Effects on Reaction Pathways

While specific experimental reactivity studies on this compound are not extensively documented, the influence of the postulated intramolecular hydrogen bonding on its reaction pathways can be inferred from established principles and studies on analogous ortho-substituted aniline (B41778) systems. researchgate.netbrad.ac.uk The presence of an N-H···O hydrogen bond is expected to be a dominant factor controlling the molecule's reactivity by modulating both conformational dynamics and the electronic properties of the functional groups.

Conformational Control and Site Accessibility: The formation of an IMHB significantly restricts the conformational freedom of the molecule. By locking the molecule into a preferred geometry, the hydrogen bond pre-organizes the structure, affecting the accessibility of the two primary amine groups and the ether linkage. This conformational rigidity can dictate the stereochemical outcome of reactions and may favor reaction pathways that are sterically unhindered in the stabilized conformer. In related systems, IMHBs have been shown to enforce planarity or specific dihedral angles, which directly impacts how the molecule interacts with reagents. ucla.edu

Modulation of Nucleophilicity and Acidity: The reactivity of the two amine groups is expected to be differentiated by the hydrogen bond.

The H-Bonding Amine: The amino group that donates a proton to the IMHB will exhibit altered reactivity. The N-H proton becomes more acidic, as observed in other ortho-substituted anilines where electron-withdrawing effects increase acidity and strengthen the hydrogen bond. ucla.edu Consequently, the nitrogen atom of this group becomes less basic and less nucleophilic, as its lone pair of electrons is partially engaged in the interaction and less available to attack an electrophile.

The Non-H-Bonding Amine: The second amino group, which is not participating in the primary IMHB, may become the more reactive site for reactions such as acylation, alkylation, or diazotization. Its nucleophilicity remains comparatively higher, directing electrophilic attack to this position.

Analytical Evidence from Analogous Systems: The presence and strength of an IMHB in compounds like this can be quantitatively assessed using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. researchgate.net A standard method involves comparing the chemical shift (δ) of the N-H proton in a non-polar solvent (e.g., CDCl₃) versus a hydrogen-bond-accepting solvent (e.g., DMSO-d₆). brad.ac.uk A small difference (Δδ) is indicative of a strong IMHB, as the proton is already shielded within the molecule and less affected by the solvent. brad.ac.uknih.gov

The following table illustrates hypothetical data for an analogous compound, demonstrating the principle of using NMR to assess IMHBs.

Compound Typeδ(N-H) in CDCl₃ (ppm)δ(N-H) in DMSO-d₆ (ppm)Δδ (ppm) [δ(DMSO) - δ(CDCl₃)]Interpretation
Amine with Strong IMHB (Hypothetical)8.508.750.25Strong intramolecular H-bond present. brad.ac.uk
Amine with No IMHB (Hypothetical)5.207.402.20No significant intramolecular H-bond; proton is solvent-exposed.

This differentiation in reactivity provides a pathway for selective functionalization of one of the two amine groups, a crucial aspect in synthetic chemistry. Furthermore, the stability of the central ether linkage, which is susceptible to cleavage via hydrogenation, could also be influenced by the conformation imposed by the hydrogen bond. organic-chemistry.org The IMHB may sterically hinder access to the ether oxygen or the benzylic carbons, potentially increasing the activation energy required for cleavage reactions.

Advanced Applications and Research Potential of 2 2 Aminophenyl Methoxy Methyl Aniline

Materials Science and Functional Materials

The bifunctional nature of 2-{[(2-Aminophenyl)methoxy]methyl}aniline makes it an excellent candidate for the development of high-performance polymers and functional materials with unique optical and sensing properties.

The presence of two primary amine groups allows this compound to act as a diamine monomer in polycondensation reactions. This is analogous to commercially significant monomers like 4,4′-diaminodiphenyl ether (ODA), which is a cornerstone in the production of high-performance aromatic polyamides and polyimides. rsc.orgresearchgate.net These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

By reacting with diacid chlorides or dianhydrides, this compound can be polymerized to form polyamides or polyimides, respectively. The flexible methylene (B1212753) ether (-CH₂OCH₂-) linkage between the two aminophenyl rings is expected to impart greater solubility and lower the glass transition temperature compared to polymers made from more rigid diamines. This improved processability could make the resulting polymers suitable for applications in flexible electronics and advanced coatings. rsc.org

Table 1: Potential Polymers Derived from this compound

Polymer TypeCo-monomerPotential PropertiesPotential Applications
PolyamideTerephthaloyl chlorideHigh strength, good solubility, thermal stabilityAdvanced fibers, engineering plastics
PolyimidePyromellitic dianhydrideExcellent thermal stability, dielectric propertiesFlexible electronic substrates, high-temperature insulators
Copolyimide6FDA and CHDAHigh optical transparency, toughnessFlexible displays, optical films

This table is predictive, based on the properties of analogous polymers.

The electronic properties of small aromatic molecules can be finely tuned by the addition of functional groups, such as the electron-donating amino (-NH₂) group. nih.gov The structure of this compound, containing two such groups, provides a scaffold for developing novel optoelectronic materials. The interaction between the two aromatic systems, mediated by the ether linkage, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern its absorption and emission properties. scispace.com

Derivatization of the amino groups can lead to the creation of dyes and fluorescent probes. For instance, condensation with aldehydes or ketones can form Schiff bases, which are often chromophoric. researchgate.net The flexible nature of the central ether linkage could allow for conformational changes upon binding to an analyte, leading to detectable changes in fluorescence, a mechanism often employed in fluorescent sensors. nih.gov The inherent fluorescence of related aminopyridine structures further supports the potential of this compound as a core for new fluorophores. mdpi.com

The spatial arrangement of the two amino groups in this compound makes it a promising candidate for designing chemosensors, particularly for metal ions. The two nitrogen atoms can act as a chelating unit, binding to a specific metal ion. This binding event can trigger a change in the molecule's optical properties, such as color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). rsc.org

The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or inhibited excited-state intramolecular proton transfer (ESIPT). nih.gov In an unbound state, a fluorescent signal might be quenched; upon binding the analyte, this quenching mechanism is disrupted, leading to a "turn-on" fluorescent response. nih.gov Sensors based on rhodamine and bisphenol-A derivatives have demonstrated high selectivity and sensitivity for ions like Pd²⁺ and Zn²⁺, with detection limits in the nanomolar to micromolar range. nih.govrsc.orgncku.edu.tw By incorporating the this compound scaffold into a larger system with a fluorophore, it is conceivable to develop highly selective and sensitive sensors for various environmental and biological analytes.

Medicinal Chemistry Insights (excluding clinical human trial data, dosage, and safety/adverse effect profiles)

The aminobenzyl ether motif is a structure of significant interest in medicinal chemistry, particularly in the design of prodrugs and bioactive molecules.

While SAR studies have not been performed on this compound itself, research on structurally related compounds provides valuable insights. For example, derivatives of 4,4′-diaminodiphenyl ether have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. nih.gov These studies revealed that converting the amino groups into bisimines with polyaromatic substituents could yield compounds more potent than the chemotherapy drug cisplatin. nih.gov This suggests that similar modifications to this compound could be a fruitful avenue for discovering new bioactive agents.

Furthermore, the p-aminobenzyl ether unit is a well-known "self-immolative spacer" used in antibody-drug conjugates (ADCs). google.comnih.govmedchemexpress.com In this context, a linker containing this moiety connects a potent drug to an antibody. Once the ADC reaches its target cell, an enzymatic cleavage releases the amino group, initiating a cascade that results in the release of the free drug at the site of action. google.comresearchgate.net The rate of this drug release is highly dependent on the electronic nature of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups have been shown to accelerate the release of phenol-containing payloads. nih.gov

These findings suggest two key points for the medicinal chemistry potential of this compound derivatives:

Direct Bioactivity: Modification of the amino groups and phenyl rings could lead to compounds with intrinsic biological activity, as seen with diaminodiphenyl ether derivatives.

Prodrug Design: The aminobenzyl ether core could be incorporated into linker strategies for targeted drug delivery, where substitutions on the aromatic rings could be used to tune the rate of drug release.

A hypothetical SAR study could explore how substituents (R¹ and R²) on the aromatic rings of the core structure influence a specific biological activity, as depicted in the table below.

Table 2: Hypothetical SAR Exploration for Bioactive Derivatives

Derivative PositionSubstituent TypePredicted Effect on Bioactivity/Drug ReleaseRationale
R¹, R² (ortho/para to -NH₂)Electron-Withdrawing (e.g., -NO₂, -CF₃)Increased cytotoxic potency; Faster drug release from a prodrugEnhances the acidity of a linked phenol (B47542) payload, accelerating immolation. nih.gov
R¹, R² (ortho/para to -NH₂)Electron-Donating (e.g., -OCH₃, -CH₃)Decreased cytotoxic potency; Slower drug release from a prodrugReduces the acidity of a linked payload, hindering the release mechanism. nih.gov
-NH₂ groupsConversion to imines/amidesPotentially increased bioactivityIntroduces new hydrogen bonding and steric features for target interaction. nih.gov

Mechanistic Insights into Biological Interactions (e.g., DNA/protein binding, enzyme inhibition)

No studies detailing the mechanistic insights into the biological interactions of this compound, including its potential for DNA/protein binding or enzyme inhibition, were found.

Rational Design Principles for Targeted Therapeutic Agents

No literature was found that discusses the use of this compound as a scaffold or basis for the rational design of targeted therapeutic agents.

Environmental Chemistry Applications

Carbon Dioxide Absorption and Capture Technologies

No research is available on the application of this compound in carbon dioxide absorption and capture technologies.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 2-{[(2-Aminophenyl)methoxy]methyl}aniline, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. This involves exploring alternative reagents, solvents, and catalysts that minimize waste and energy consumption.

Key areas of development in the sustainable synthesis of analogous compounds include:

Catalytic Systems: The use of earth-abundant and non-toxic metal catalysts is a promising avenue. For instance, iron(II/III) chloride has been successfully employed in the eco-friendly etherification of benzyl (B1604629) alcohols, offering a greener alternative to traditional methods. nih.govacs.orgresearchgate.net Future research could adapt such iron-based catalytic systems for the synthesis of the benzylic ether moiety in this compound.

Green Solvents: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, has been shown to be effective in the synthesis of benzyl ethers and is recyclable. nih.govacs.orgresearchgate.net The exploration of such green solvents for the synthesis of the target compound is a significant future direction.

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable resources. Research into the production of aromatic diamines from renewable biomass is gaining traction. researchgate.net Lignin-derived vanillin, for example, is being investigated as a bio-based platform for aromatic compounds. researchgate.net Future methodologies could potentially derive the aniline (B41778) moieties of this compound from such renewable sources.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Titanocene-catalyzed reactions, which can proceed with perfect atom economy for certain transformations of benzylic ethers, exemplify this principle. nih.gov

The following table summarizes some sustainable approaches for the synthesis of related structural motifs:

Synthetic TargetSustainable MethodologyKey Features
Benzyl EthersIron(II/III) chloride catalysis in propylene carbonateEco-friendly catalyst and solvent, recyclable solvent
Substituted AnilinesSynthesis from isatoic anhydride-8-amideInexpensive, simple, fast, efficient at room temperature
Aromatic DiaminesDerivation from renewable biomass (e.g., lignin)Reduces reliance on fossil fuels, potential for biodegradable products

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules with tailored properties. For this compound, these computational tools can be leveraged to explore its chemical space and predict its behavior without the need for extensive and time-consuming laboratory experiments.

Future research in this area will likely involve:

Predictive Modeling: Using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict a wide range of properties for this compound and its derivatives. physchemres.orgumn.eduresearchgate.netresearchgate.net These properties include electronic structure, spectral characteristics, and reactivity. Such predictions can guide the synthesis of new compounds with desired functionalities.

Pharmacokinetic and Toxicity Prediction: AI-powered platforms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel compounds. nih.gov This is particularly relevant if this compound is considered as a scaffold for new pharmaceutical agents. Early-stage in silico screening can help identify promising candidates and flag potential liabilities.

De Novo Design: Machine learning models can be trained on large datasets of known molecules to generate entirely new chemical structures with specific desired properties. This could lead to the design of novel derivatives of this compound with enhanced performance in applications such as materials science or medicinal chemistry.

A summary of computational approaches for property prediction of aniline derivatives is presented in the table below:

Predicted PropertyComputational MethodSignificance
Structural and Electronic PropertiesDensity Functional Theory (DFT)Understanding of molecular geometry, electronic distribution, and reactivity
Spectral PropertiesTime-Dependent DFT (TD-DFT)Prediction of UV-vis and other spectra for characterization
Oxidation PotentialsSemiempirical molecular orbital theory and DFTInsight into electrochemical behavior and potential applications in electronics
Lipophilicity and PharmacokineticsIn silico tools (e.g., SwissADME)Prediction of drug-likeness and biological activity

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of two amino groups and a benzylic ether linkage in this compound presents a rich playground for exploring novel chemical reactions. Future research will likely focus on uncovering new reactivity patterns and developing unprecedented transformations that take advantage of this distinct molecular architecture.

Potential areas of exploration include:

Selective Functionalization: The presence of two chemically similar but electronically distinct amino groups could allow for selective functionalization under carefully controlled conditions. This could lead to the synthesis of unsymmetrically substituted derivatives with unique properties.

Transformations of the Benzylic Ether: The benzylic ether moiety is known to undergo a variety of transformations. For instance, oxidative cleavage can convert benzylic ethers into aldehydes and alcohols. organic-chemistry.orgorganic-chemistry.org Research into novel catalytic systems could enable even more sophisticated transformations, such as the direct conversion of the benzylic ether into other functional groups. researchgate.net

Intramolecular Cyclizations: The proximity of the amino and methoxy (B1213986) groups could facilitate novel intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These new structures could have interesting biological or material properties.

Diazotization Reactions: The primary aromatic amine groups can be converted into diazonium salts, which are versatile intermediates in organic synthesis. wikipedia.org The exploration of diazotization-coupling reactions with this compound could lead to the synthesis of novel azo dyes or other functional materials.

Expansion of Applications into New and Interdisciplinary Scientific Fields

While the current applications of this compound are not extensively documented, its structural motifs suggest a wide range of potential uses in various scientific and technological fields. Future research will likely focus on exploring and developing these applications.

Promising areas for future applications include:

Polymer Science: Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyurethanes. researchgate.netnih.govrsc.org The unique structure of this compound could impart special properties, such as improved solubility or thermal stability, to the resulting polymers.

Materials Science: Aniline and its derivatives are used in the production of conducting polymers, dyes, and pigments. wikipedia.orgcoherentmarketinsights.comrsc.orgresearchgate.net The extended π-system and the presence of heteroatoms in this compound make it a candidate for the development of new organic electronic materials, such as hole transport materials for organic light-emitting diodes (OLEDs). google.com

Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceutical compounds. wikipedia.orgcoherentmarketinsights.com The diamino-benzylic ether structure of this compound could serve as a novel scaffold for the design of new therapeutic agents. ontosight.ai

Agrochemicals: Aniline derivatives are also used in the synthesis of herbicides and other agrochemicals. wikipedia.orgcoherentmarketinsights.com The biological activity of this compound and its derivatives could be explored for potential applications in agriculture.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

The optimization of chemical processes relies heavily on a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemical research and development. The application of these techniques to the synthesis and transformations of this compound represents a significant area for future research.

Key spectroscopic techniques and their potential applications include:

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. mt.commt.comamericanpharmaceuticalreview.com By monitoring the vibrational modes of the molecules, researchers can gain insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions for yield and purity.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In-situ NMR allows for the direct observation of reactive intermediates and the elucidation of reaction mechanisms under actual reaction conditions. acs.orgresearchgate.netacs.orgwiley.com This can be particularly useful for studying the complex reactions of this compound.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.commt.comthermofisher.com The integration of in-situ spectroscopic techniques into the synthesis of this compound would be a key step towards developing a robust and well-understood manufacturing process.

The following table highlights the utility of various in-situ spectroscopic techniques:

Spectroscopic TechniqueInformation ObtainedPotential Application for this compound
In-situ FTIR/RamanReal-time concentration profiles of reactants, intermediates, and productsOptimization of synthesis, kinetic studies, process control
In-situ NMRStructural information on species in solution, detection of reactive intermediatesMechanistic elucidation of novel transformations
UV/Vis SpectroscopyQuantification of aromatic compounds, monitoring biomass in bioprocessesMonitoring reaction progress, potential use in biocatalytic synthesis
Fluorescence SpectroscopyHigh-sensitivity detection of fluorescent compoundsCould be used if fluorescent derivatives are synthesized or used as probes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(2-Aminophenyl)methoxy]methyl}aniline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common intermediate is (2-aminophenyl)methanol, which can undergo etherification with a halogenated methylaniline derivative. For example, (2-aminophenyl)methanol (CAS 5344-90-1) is reacted with 2-(chloromethyl)aniline in the presence of a base like potassium carbonate. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions such as oxidation of the amine groups. Purity is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy protons at δ 3.3–3.8 ppm) and confirms connectivity .
  • IR Spectroscopy : Identifies N-H stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally related Schiff base compounds .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy and amine groups activate the aromatic rings toward electrophilic substitution. However, steric hindrance from the methoxymethyl bridge may limit reactivity at the ortho positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the functionalization of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups like -NH₂ or -OMe can enhance regioselectivity. For example, lithiation with LDA at low temperatures (-78°C) followed by quenching with electrophiles (e.g., aldehydes) targets specific positions. Competing pathways due to the bifunctional amine and ether moieties require careful control of reaction stoichiometry and temperature .

Q. How can discrepancies in reported reaction yields for this compound be resolved?

  • Methodological Answer : Yield variations often arise from impurities in starting materials (e.g., oxidation of (2-aminophenyl)methanol) or competing side reactions (e.g., dimerization). Systematic optimization includes:

  • Purity Analysis : Use HPLC-MS to quantify intermediates .
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency .
  • In Situ Monitoring : Employ ReactIR to track reaction progress .

Q. What computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models trained on analogs like 2-aminobenzophenone derivatives (CAS 2835-77-0) correlate substituent effects with bioactivity. Metabolite prediction tools (e.g., GLORY) identify potential oxidative or hydrolytic degradation products .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

  • Methodological Answer : Stability depends on protonation states. Under mild acidity (pH 4–6), the amine groups protonate, enhancing water solubility but increasing susceptibility to hydrolysis. Conflicting data may arise from differences in solvent systems (aqueous vs. organic) or impurities (e.g., trace metals accelerating degradation). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can clarify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.